molecular formula C13H12N8O4 B2945504 2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide CAS No. 1448054-13-4

2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No. B2945504
CAS RN: 1448054-13-4
M. Wt: 344.291
InChI Key: UYOHVIAUULBKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dioxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H12N8O4 and its molecular weight is 344.291. The purity is usually 95%.
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Scientific Research Applications

1. Heterocyclic System Transformations

Research by Śladowska et al. (1997) explored the transformation of pyrido[2,3-d]pyrimidine derivatives into other di- and triheterocyclic systems, highlighting the versatility of such compounds in synthesizing new heterocyclic systems with potential pharmacological applications Śladowska et al., 1997.

2. Structural Characterization of Dihydropyrimidines

Elliott et al. (1998) conducted an X-ray structural analysis of novel chiral dihydropyrimidines, contributing to the understanding of the stereochemistry of such compounds, which is crucial for their potential applications in drug design and synthesis Elliott et al., 1998.

3. Anticancer and Anti-5-Lipoxygenase Agents

A study by Rahmouni et al. (2016) on pyrazolopyrimidines derivatives, including their synthesis and biological evaluation, indicated their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of pyrimidine derivatives in treating various diseases Rahmouni et al., 2016.

4. Synthesis of Novel Derivatives

Haiza et al. (2000) explored the alkylation of pyrimidine derivatives, leading to the synthesis of various novel compounds with potential pharmaceutical applications Haiza et al., 2000.

5. Antimicrobial Evaluation

Bhuiyan et al. (2006) synthesized and evaluated new thienopyrimidine derivatives for their antimicrobial activity, contributing to the discovery of new antimicrobial agents Bhuiyan et al., 2006.

6. Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone showed potential as anti-inflammatory and analgesic agents, highlighting the therapeutic applications of pyrimidine derivatives Abu‐Hashem et al., 2020.

7. Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

A study by Bacchi et al. (2005) involved the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, contributing to the development of novel synthetic methodologies for heterocyclic compounds Bacchi et al., 2005.

properties

IUPAC Name

2,4-dioxo-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N8O4/c22-10-5-8(17-13(25)18-10)12(24)15-3-4-20-11(23)2-1-9(19-20)21-7-14-6-16-21/h1-2,5-7H,3-4H2,(H,15,24)(H2,17,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOHVIAUULBKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=NC=N2)CCNC(=O)C3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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